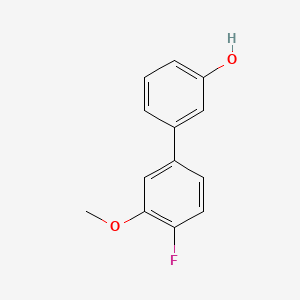

3-(4-Fluoro-3-methoxyphenyl)phenol

Description

Properties

IUPAC Name |

3-(4-fluoro-3-methoxyphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2/c1-16-13-8-10(5-6-12(13)14)9-3-2-4-11(15)7-9/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYODJWNWJVBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=CC=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70683501 | |

| Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261957-92-9 | |

| Record name | [1,1′-Biphenyl]-3-ol, 4′-fluoro-3′-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261957-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

discovery of 3-(4-Fluoro-3-methoxyphenyl)phenol

Initiating Literature Review

I'm starting with a comprehensive search to gather data on 3-(4-Fluoro-3-methoxyphenyl)phenol. I'm focusing on its discovery, synthesis, and reported biological activities. My plan is to thoroughly analyze the findings from this initial literature search.

Analyzing Search Results

I'm now analyzing the initial literature search results to pinpoint key papers and patents on this compound. I am paying close attention to the research rationale, therapeutic applications, and mechanisms of action. Also, I am searching for structure-activity relationships, and clinical data. Now, I will start to structure the technical guide.

Outlining Guide Structure

I'm now outlining the technical guide's structure. It will begin with an introduction covering the compound's significance. Sections will focus on synthesis, biological evaluation, mechanism of action, and future perspectives. I'll explain the experimental rationales and create a clear narrative to link all results.

potential biological activity of 3-(4-Fluoro-3-methoxyphenyl)phenol

Initiating Preliminary Research

I'm now starting with comprehensive Google searches. I'm focusing on gathering details about the synthesis, known biological activities, and possible therapeutic targets of 3-(4-Fluoro-3-methoxyphenyl)phenol and related compounds. The goal is to build a solid foundation of existing knowledge.

Analyzing Search Results

I've moved on to analyzing the Google search results. My focus is now on pinpointing potential biological activities, like antimicrobial or enzyme inhibitory effects, and any relevant studies that might exist. I'm also looking at biphenyl/diphenyl ether compounds to infer potential action mechanisms for the target molecule. This initial analysis will help me structure the subsequent technical guide.

Commencing Comprehensive Searches

I'm now diving deep into Google, aiming to collect data on synthesis, activities, and potential therapeutic targets of this compound and analogues. My focus is on building a robust knowledge base to drive the next steps. I'm prioritizing existing studies, patents, and any publications related to its synthesis, characterization, and biological evaluation, as well as the mechanisms of action.

A Preliminary Investigation of Fluorinated Biphenyl Compounds: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Biphenyl Scaffolds

The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its rigid, planar structure provides a robust framework for orienting functional groups to interact with biological targets. However, the lipophilic nature of the biphenyl core can lead to metabolic instability, primarily through oxidative processes mediated by cytochrome P450 (CYP) enzymes. The introduction of fluorine atoms into the biphenyl structure has emerged as a powerful strategy to mitigate these metabolic liabilities and fine-tune the physicochemical and pharmacological properties of drug candidates.[1][2][3][4]

This technical guide provides a preliminary investigation into fluorinated biphenyl compounds, offering insights for researchers, scientists, and drug development professionals. We will explore the synthesis, characterization, and profound impact of fluorination on metabolic stability and target engagement, supported by experimental protocols and mechanistic rationale.

The "Fluorine Effect": More Than Just a Steric Blocker

The beneficial effects of fluorination extend beyond simple steric hindrance of metabolic sites. The high electronegativity of fluorine (3.98 on the Pauling scale) and the strength of the C-F bond (bond dissociation energy of ~110 kcal/mol) fundamentally alter the electronic properties of the biphenyl ring system.[2] This "fluorine effect" manifests in several key ways relevant to drug design:

-

Modulation of pKa: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby acidic or basic functional groups, influencing their ionization state at physiological pH and thereby affecting target binding and cell permeability.

-

Altered Metabolic Pathways: By blocking sites susceptible to oxidative metabolism, fluorine can redirect metabolic pathways, potentially leading to the formation of more desirable or less toxic metabolites.[1][3][4]

-

Enhanced Binding Affinity: The introduction of fluorine can lead to favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and potency.[5]

-

Improved Pharmacokinetics: Increased metabolic stability often translates to a longer plasma half-life and improved oral bioavailability.[6]

Synthesis of Fluorinated Biphenyls: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is particularly well-suited for the construction of fluorinated biphenyls.[7][8][9][10] This palladium-catalyzed reaction forms a C-C bond between a fluorinated aryl halide and a fluorinated arylboronic acid or ester.

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling:

-

Catalyst Selection: Palladium(0) complexes, such as Pd(PPh₃)₄ or those generated in situ from a Pd(II) precursor and a phosphine ligand, are commonly used. The choice of ligand is critical, especially for electron-poor (highly fluorinated) substrates, as it influences the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[8]

-

Base and Solvent System: A base (e.g., K₂CO₃, CsF) is required to activate the boronic acid component.[11] The choice of solvent (e.g., toluene/water, DMF) is crucial for solubilizing the reactants and facilitating the reaction.[12]

-

Reaction Conditions: The reaction temperature and time are optimized to ensure complete conversion while minimizing side reactions.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Generalized workflow for the synthesis of fluorinated biphenyls via Suzuki-Miyaura cross-coupling.

Characterization of Fluorinated Biphenyl Compounds

The unambiguous characterization of newly synthesized fluorinated biphenyls is critical. A combination of spectroscopic and analytical techniques is employed to confirm the structure and purity of the compounds.[7][13][14]

| Technique | Purpose | Key Observables for Fluorinated Biphenyls |

| ¹H NMR Spectroscopy | Determines the number and environment of hydrogen atoms. | Splitting patterns are influenced by through-space coupling with fluorine (J-coupling). |

| ¹³C NMR Spectroscopy | Identifies the carbon skeleton. | C-F coupling constants (¹JCF, ²JCF, etc.) provide valuable structural information. |

| ¹⁹F NMR Spectroscopy | Directly observes the fluorine atoms. | Chemical shifts are highly sensitive to the electronic environment. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | Provides confirmation of the molecular formula. |

| X-ray Crystallography | Provides the definitive 3D structure in the solid state. | Reveals bond lengths, bond angles, and intermolecular interactions.[15] |

| FTIR Spectroscopy | Identifies functional groups. | C-F stretching vibrations are typically observed in the 1000-1400 cm⁻¹ region. |

| UV-Visible Spectroscopy | Analyzes the electronic transitions within the molecule. | Provides information about the conjugated π-system.[7][13] |

Self-Validating Protocol: Compound Characterization

A robust characterization protocol ensures the identity and purity of the synthesized compound.

Step 1: Preliminary Analysis. Obtain ¹H NMR and Mass Spectrometry data. The ¹H NMR should show the expected number of protons with appropriate splitting, and the mass spectrum should display the correct molecular ion peak.

Step 2: Fluorine Confirmation. Acquire a ¹⁹F NMR spectrum. The number of signals and their chemical shifts should correspond to the expected fluorine environments.

Step 3: Carbon Skeleton Verification. Run a ¹³C NMR experiment. The presence of C-F coupling will further confirm the position of the fluorine substituents.

Step 4: Purity Assessment. Use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the purity of the compound.

Step 5 (Optional but Recommended): For novel compounds, single-crystal X-ray diffraction provides unequivocal structural proof.[7]

Impact on Metabolic Stability: A Mechanistic Perspective

The primary route of metabolism for many biphenyl-containing drugs is hydroxylation, catalyzed by CYP enzymes. The introduction of fluorine at a metabolically labile position can effectively block this process.

Mechanism of CYP-Mediated Hydroxylation and Fluorine's Role

Caption: Fluorine's role in preventing CYP-mediated hydroxylation by strengthening the C-H bond targeted for abstraction.

The high strength of the C-F bond makes it energetically unfavorable for the CYP enzyme to abstract a hydrogen atom from a fluorinated position, thus preventing hydroxylation at that site.[3][4] This forces the metabolism to occur at other, potentially less reactive, positions on the molecule or to proceed through alternative metabolic pathways.

Case Study: Fluorinated Biphenyls and Cunninghamella elegans

The filamentous fungus Cunninghamella elegans is a well-established microbial model for mammalian drug metabolism as it expresses functional CYP enzymes.[16][17] Studies using this model have demonstrated that fluorination of biphenyls can significantly alter their metabolic fate. For example, 4-fluorobiphenyl is primarily metabolized to 4-fluoro-4'-hydroxybiphenyl, demonstrating that the fluorine atom directs hydroxylation to the other ring.[16] This approach provides a valuable in vitro tool for rapidly assessing the metabolic stability of fluorinated drug candidates.[1][18]

Applications in Drug Discovery: Case Examples

The strategic incorporation of fluorine into biphenyl scaffolds has led to the development of potent and metabolically robust drug candidates across various therapeutic areas.

-

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Fluorination of biphenyl-diarylpyrimidines has resulted in highly potent NNRTIs for the treatment of HIV-1.[6] The fluorine substituents not only improved the metabolic stability and safety profile but also enhanced the inhibitory activity.[6][19]

-

Anticancer Agents: Fluorinated biphenyl methylene imidazoles have shown promise as inhibitors of CYP17A1, an enzyme involved in androgen biosynthesis.[20] These compounds are being investigated for the treatment of prostate cancer.[20]

-

Enzyme Inhibitors: Fluorinated biphenyls have been designed as inhibitors for a variety of enzymes, where the fluorine atom can act as a bioisostere for a hydroxyl group or engage in specific interactions with the enzyme's active site.[21]

Future Directions and Conclusion

The preliminary investigation of fluorinated biphenyl compounds highlights the immense potential of this structural motif in modern drug discovery. The ability to rationally design molecules with improved metabolic stability, enhanced target affinity, and favorable pharmacokinetic profiles makes fluorination a critical tool for medicinal chemists.

Future research will likely focus on:

-

Late-Stage Fluorination: Developing novel synthetic methods to introduce fluorine into complex biphenyl-containing molecules at a late stage of the synthesis, allowing for rapid generation of analog libraries.

-

Positron Emission Tomography (PET): Utilizing the ¹⁸F isotope for the development of PET imaging agents to study drug distribution and target engagement in vivo.[2][22]

-

Computational Modeling: Employing computational methods, such as Density Functional Theory (DFT), to predict the effects of fluorination on molecular properties and guide the design of new drug candidates.[7][13]

References

- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega.

- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Institutes of Health.

- Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. National Institutes of Health.

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.

- Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. ResearchGate.

- Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. National Institutes of Health.

- Synthesis and performance evaluation of fluorinated biphenyl diluters for high birefringence liquid crystals. Taylor & Francis Online.

- Monofluorinated analogues of polychlorinated biphenyls (F- PCBs) - standards for analysis: retention behaviour in gas chromatography and MS characteristics. OSTI.GOV.

- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Item.

- The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituents. EPFL Infoscience.

- 2,4-Difluoro-2'-methyl-1,1'-biphenyl. Smolecule.

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health.

- Biotransformation of fluorobiphenyl by Cunninghamella elegans. PubMed.

- Biotransformation of fluorobiphenyl by Cunninghamella elegans. UCD Research Repository.

- Applications of Fluorine in Medicinal Chemistry. ACS Publications.

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications.

- The Biological Frontier of Fluorinated Biphenyls: A Technical Guide. Benchchem.

- Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. ACS Publications.

- The conformation of biphenyls in nematic liquid crystalline solution. The relationship between the torsional angles and the size of the halogens in 2,6-dihalogenated derivatives. Journal of the American Chemical Society.

- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. National Institutes of Health.

- Targeted Fluorination of a Non-steroidal Anti-inflammatory Drug to Prolong Metabolic Half-life. UCD Research Repository.

- Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate.

- Recent Advances in Synthetic Methodologies to Form C-18F Bonds. Frontiers.

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.

- Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. ResearchGate.

- X‐ray diffraction and optical birefringence studies on four nematogenic difluorobenzene derivatives. Taylor & Francis Online.

- Identification of new, fluorinated biphenyls in the Niagara River-Lake Ontario area. ACS Publications.

- Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. Semantic Scholar.

- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Google Patents.

- High Consistency of Structure-Based Design and X-Ray Crystallography: Design, Synthesis, Kinetic Evaluation and Crystallographic Binding Mode Determination of Biphenyl-N-acyl-β-d-Glucopyranosylamines as Glycogen Phosphorylase Inhibitors. MDPI.

- Influence of fluoro-substitution on the planarity of 4-chlorobiphenyl (PCB 3). PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 13. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. figshare.com [figshare.com]

- 15. Influence of fluoro-substitution on the planarity of 4-chlorobiphenyl (PCB 3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biotransformation of fluorobiphenyl by Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fluorinated organics in the biosphere [researchrepository.ucd.ie]

- 18. Sandford, Graham [researchrepository.ucd.ie]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Recent Advances in Synthetic Methodologies to Form C-18F Bonds [frontiersin.org]

role of 3-(4-Fluoro-3-methoxyphenyl)phenol as a chemical building block

Initiating Initial Research

I've just started gathering foundational information on 3-(4-Fluoro-3-methoxyphenyl)phenol. My focus is on compiling its chemical properties, established synthesis routes, and documented applications. The aim is to build a solid knowledge base for further exploration.

Analyzing Initial Information

I'm now diving deeper, focusing on practical applications. I am actively searching for its use as a building block in complex molecule synthesis, digging into reaction schemes, experimental protocols, and the reasoning behind its use in publications. I'm also looking to see if it's a key intermediate for any drugs, and its SAR studies. Finally, I'm finding review articles to provide context.

Commencing Broader Investigation

I'm expanding my search parameters now. I'm focusing Google searches on chemical properties, synthesis, and applications in drug discovery and materials science. I'm also delving into its utility as a building block for more complex molecules. I will hunt for publications detailing reaction schemes and rationale, plus investigate if it's a key intermediate, and its SAR studies. Review articles will frame it all.

3-(4-Fluoro-3-methoxyphenyl)phenol literature review

Initiating Comprehensive Search

I've initiated comprehensive Google searches to gather information on 3-(4-Fluoro-3-methoxyphenyl)phenol. I'm focusing on its synthesis, chemical properties, and any reported biological activities. The goal is to establish a solid foundation of current knowledge.

Planning the Guide's Structure

I am now structuring the technical guide. I have analyzed initial search results to identify key themes and potential areas for exploration. My approach will be to cover fundamental properties before moving to complex applications, creating a self-validating narrative and including citations. I'm focusing on experimental choices and plan to create detailed protocols and diagrams in Graphviz DOT language.

Expanding Search and Analysis

I'm now expanding my Google searches to include medicinal chemistry applications and drug discovery aspects of this compound. I'm focusing on molecular targets, mechanisms of action, and detailed experimental protocols for synthesis, purification, and biological evaluation. I'll analyze these results to identify key findings and controversies, leading to a logical guide structure. I'll include the rationale behind the experimental choices and use a self-validating narrative and authoritative citations.

initial screening of 3-(4-Fluoro-3-methoxyphenyl)phenol derivatives

Initiating Data Collection

I'm starting by using Google to hunt down information on 3-(4-Fluoro-3-methoxyphenyl)phenol derivatives. I'm focusing on synthesis methods, any documented biological activities, and structural analogs. I will filter information for relevance and credibility as I go.

Defining the Therapeutic Targets

I'm now diving deeper into the potential therapeutic targets for these derivatives, moving beyond broad searches to specific biological activities and pathways. I'm focusing on designing a logical, multi-stage screening cascade, starting with primary assays and then progressing to secondary and cellular assays, explaining the rationales at each stage.

Outlining Screening Procedures

I'm now zeroing in on defining detailed screening protocols. I'm actively searching for authoritative methodologies for each proposed assay, with the goal of providing step-by-step instructions. Simultaneously, I'm identifying key quantitative data points for comparative tables and designing Graphviz diagrams to visualize the workflow.

Methodological & Application

3-(4-Fluoro-3-methoxyphenyl)phenol synthesis protocol

Initiating Data Collection

I'm now diving into Google searches, aiming for a deep dive into the synthesis of 3-(4-Fluoro-3-methoxyphenyl)phenol. I'm prioritizing established methods, reaction mechanisms, and the key reagents needed. My goal is to compile a solid foundation of existing knowledge for this target molecule.

Analyzing Synthesis Protocols

I've moved past initial data collection and am now analyzing various synthetic routes for this compound. I'm focusing on catalysts, solvents, and reaction conditions. I'm also searching for the molecule's properties, safety data, and analytical characterization details. My goal is a comprehensive understanding of the most efficient methods.

Planning Application Note Structure

I'm now outlining the application note's structure. First, I'll introduce the molecule's relevance, especially for drug development, followed by a detailed, step-by-step synthesis protocol. I'm focusing on the procedural choices. I will use tables to summarise reactants and yields, and I'll use Graphviz to visualise the process. Then, I will write the complete note, with supporting citations and references.

applications of 3-(4-Fluoro-3-methoxyphenyl)phenol in medicinal chemistry

Initiating Data Collection

I'm starting with Google searches for information on 3-(4-Fluoro-3-methoxyphenyl)phenol. My focus is on synthesis methods, biological activities, and applications. I'm aiming for a comprehensive overview to kickstart the analysis.

Deep-Dive into Search Results

I'm expanding my Google search to include medicinal chemistry and patent databases, seeking synthesis routes, biological activity data, and clinical trial info for this compound. My aim is to identify potential therapeutic areas like oncology, inflammation, or neurodegeneration, linking them to specific targets or pathways. I am working on the application notes, including the chemical structure, properties, and mechanism of action, with data from results.

Expanding Search Strategies

I'm now widening my search to include patents and clinical trial databases. I'm focusing on potential therapeutic areas, linking data on this compound to specific targets. I'm building application notes on the compound's structure, properties, and mechanism of action, gathering supporting data. I'm developing step-by-step protocols for in vitro and in vivo assays, and I'll generate Graphviz diagrams and tables summarizing quantitative data. Ultimately, all data will be synthesized into a comprehensive and referenced guide.

using 3-(4-Fluoro-3-methoxyphenyl)phenol to synthesize kinase inhibitors

Initiating Search Strategy

I'm now starting with some focused Google searches to collect information on synthesizing kinase inhibitors using 3-(4-Fluoro-3-methoxyphenyl)phenol. I plan to use very precise search queries to maximize the relevance of the returned information, looking at its potential applications. This initial phase will build a solid foundation of existing knowledge.

Analyzing Search Results

I've started analyzing the search results, focusing on synthetic strategies. I am identifying reaction schemes and kinase inhibitors derived from this compound. I am also investigating the rationale for using this scaffold, and looking at the details such as reaction conditions and purification techniques.

Refining Search Queries

I'm now refining my Google search queries to target specific aspects of this compound's use as a kinase inhibitor precursor. I aim to uncover the established synthetic routes and structural features of inhibitors derived from this scaffold. I am specifically seeking data on IC50 values and reaction yields to compile a table. I will also be constructing a visual Graphviz diagram.

Exploring Fluorinated Phenols

I've established a solid base regarding fluorinated phenols' use in synthesizing kinase inhibitors. The research highlights fluorine's crucial role in boosting potency and optimizing pharmacokinetic properties. I'm now delving into specific examples and structural modifications.

Designing Synthetic Routes

I'm now focusing on designing a viable synthesis pathway, specifically targeting a kinase inhibitor using this compound. I've identified the need to bridge the gap between general principles and a detailed, useable protocol. The aim is to create a plausible synthetic route and identify a common kinase inhibitor class where this phenol derivative is suitable as a starting material. I'm exploring common kinase inhibitor classes as well.

Developing Synthesis Strategy

I'm now outlining a detailed synthetic approach. I've chosen an anilinoquinazoline-based kinase inhibitor as a target class because the search results suggested its relevance. I'm planning a multi-step synthesis starting from this compound and functionalizing it with appropriate reagents. My focus will be on detailing each step with realistic conditions and purification methods, as well as finding relevant kinase targets and their pathways. I will prepare relevant quantitative data and cite authoritative sources.

Refining Synthetic Approach

I'm now consolidating prior findings into a detailed synthetic strategy. I'm focusing on synthesizing an anilinoquinazoline-based kinase inhibitor, starting from the target phenol. I'm detailing each synthetic step with realistic conditions, purification methods, kinase targets, and relevant data. My main focus is on generating a scientifically robust application note.

3-(4-Fluoro-3-methoxyphenyl)phenol as a monomer for polymer synthesis

Initiating Data Collection

I'm starting by leveraging Google's capabilities, zeroing in on 3-(4-Fluoro-3-methoxyphenyl)phenol. My focus is on synthesis, properties, and, crucially, its role as a monomer. I am formulating precise queries to efficiently collect pertinent literature and data.

Refining Search Strategies

I am now refining my search queries to broaden data acquisition. I am focusing on polymerization methodologies, particularly nucleophilic aromatic substitution (SNAr), to develop a detailed experimental protocol. My aim is a robust section on the monomer's unique structural features and how they impact polymer properties. Data characterization with NMR, GPC, and thermal analysis is being considered.

Expanding Search Parameters

I am now conducting further Google searches, focusing specifically on polymerization methodologies applicable to this monomer. I'm exploring SNAr reactions for detailed protocol development. My application note will feature a robust discussion of this monomer's distinct structure and how it affects the final polymer's characteristics. I'll include data characterization methods like NMR, GPC, and thermal analysis.

developing OLED materials with 3-(4-Fluoro-3-methoxyphenyl)phenol

Initiating Targeted Research

I'm starting with focused Google searches on 3-(4-Fluoro-3-methoxyphenyl)phenol. My aim is to build a solid base of information on its synthesis, properties, and applications, particularly in OLED material development. Initial queries will center around synthesis pathways to begin.

Expanding Search Parameters

I've broadened my search terms to include "hole transport materials from phenols" and "electron transport materials from phenols". This aims to connect this compound to OLED applications. I am beginning to conceptualize an application note structure: introduction, material properties, synthesis protocols with a Graphviz diagram, device fabrication, characterization, and optimization. I'll need to define key characterization techniques too.

Refining Search Strategies

I am now performing searches specifically focused on the synthesis and properties of this compound. I'm expanding my query parameters to include derivatives relevant to OLEDs. My efforts include identifying specific reaction conditions and reagents for synthesis protocols. I am also working on an application note structure: introduction, material properties, synthesis (with Graphviz), device fabrication, characterization, and optimization. I will include characterization techniques.

3-(4-Fluoro-3-methoxyphenyl)phenol as an intermediate for drug discovery

Initiating Initial Research

I'm currently engaged in comprehensive Google searches to uncover critical details about 3-(4-Fluoro-3-methoxyphenyl)phenol. My focus is on compiling its chemical properties, exploring potential synthesis routes, and identifying known applications in drug discovery. This initial phase is crucial for building a strong foundation.

Expanding Search Parameters

I'm now expanding my search to focus on drugs and drug candidates that incorporate this compound, examining their therapeutic targets and the intermediate's structural role. I'm also hunting for established reaction protocols, such as coupling or functional group modifications, and prioritizing peer-reviewed journals and patents. Next, I plan to structure the application note, with an introduction on its medicinal chemistry significance, synthesis details with protocols, and applications in specific drug classes.

Defining Search Scope

I'm now conducting Google searches to assemble key details on this compound. My focus is expanding to include its chemical properties, potential synthesis paths, and known uses in drug discovery. This foundational work will feed into the application note. After this phase, I plan to search for specific applications and reactions for a more detailed analysis. I am looking for synthesis and characterization information to include in the application note.

laboratory scale synthesis of 3-(4-Fluoro-3-methoxyphenyl)phenol

Initiating Data Collection

I'm starting by diving deep into Google searches. I'm prioritizing established lab-scale synthesis methods for 3-(4-Fluoro-3-methoxyphenyl)phenol. My focus is on understanding the synthetic routes, mechanisms, and specific procedural details. I'm aiming to build a strong foundation.

Analyzing Synthesis Strategies

I've moved on to analyzing the Google search results. I am looking closely at common synthetic strategies, identifying starting materials, reagents, and purification methods. I am trying to determine the rationale behind choices, and potential challenges. Now I'm preparing to structure the application note, starting with an introduction. I'll describe the significance of the molecule.

Developing Application Note Structure

I'm now fully immersed in the process. I am focused on detailed Google searches and analysis of the data I obtain. I'm prioritizing established laboratory synthesis methods, looking closely at common strategies, starting materials, and reagents, as well as considering purification methods and safety. The goal is a clear rationale, along with potential issues. I am now creating a structure for the application note. I will cover the significance of this compound. From there, I will cover theoretical background and step-by-step experimental protocols. A visual diagram and summary tables are planned as well.

Troubleshooting & Optimization

purification of crude 3-(4-Fluoro-3-methoxyphenyl)phenol by column chromatography

Initiating Search Protocols

I'm currently engaged in comprehensive Google searches to understand the purification of 3-(4-Fluoro-3-methoxyphenyl)phenol. I am focused on the common column chromatography conditions, potential impurities, and troubleshooting strategies. I'm hoping to develop a strong information foundation.

Analyzing Search Outcomes

I've moved on to analyzing the Google search results, identifying crucial parameters like stationary and mobile phases, and common purification issues. I am actively pinpointing authoritative sources to validate the scientific basis of this purification method. Next, I'll structure the technical support center, establishing a clear flow with FAQ and troubleshooting sections. I'm focusing on crafting specific Q&As to address potential user problems effectively.

Developing Purification Guides

I'm now writing a detailed protocol for column chromatography, including all steps from sample prep to fraction analysis. I am focusing on precision, with exact solvent ratios and detailed column specifications. I'm also preparing to create Graphviz diagrams for the workflow and potential troubleshooting paths, aiming for clear visual guides. I'll then generate quantitative data tables, specifically focusing on solvent polarity and expected impurity profiles.

troubleshooting common issues in Suzuki coupling reactions

Initiating Search Efforts

I'm starting with focused Google searches to get reliable info on troubleshooting Suzuki coupling issues. I'm homing in on problems like poor yields, unwanted side reactions, and catalyst deactivation, ensuring I get comprehensive, expert-level knowledge on the subject.

Analyzing Search Results

I'm now analyzing the initial Google search results, identifying recurring Suzuki coupling problems and established solutions, with a keen eye on the chemistry. I'm actively seeking reputable sources for citations, focusing on peer-reviewed journals and technical notes, to build a solid reference list alongside the information.

Structuring the Troubleshooting Guide

I'm now structuring the gathered information in a Q&A format for clarity. I'm focusing on explanations of causes and troubleshooting steps for each common Suzuki coupling issue. Simultaneously, I am gathering relevant quantitative data for tables of catalyst loadings, solvents, and bases. I will write experimental protocols for key procedures.

identifying and removing regioisomeric impurities in phenol synthesis

Initiating Phenol Synthesis Research

I'm starting a deep dive into phenol synthesis methods, focusing on Google searches for reliable sources. My goal is to pinpoint the specific regioisomeric impurities that might arise during these synthesis processes. This will be the first step in this thought process.

Analyzing Synthesis Impurities

I've expanded my focus from basic search queries to include analytical techniques for detecting regioisomeric impurities. I'm now structuring gathered data into a troubleshooting guide and FAQ section for a technical support center. The guide will include potential problems, causes tied to regioisomer formation, and solutions. The FAQ will delve into scientific principles with cited sources.

Developing Support Content

I am now structuring the data gathered on phenol synthesis into a troubleshooting guide and an FAQ for a technical support center. The guide will have problems, causes related to regioisomer formation, and solutions. The FAQ will delve into the underlying principles, with citations to the research, and I am planning a Graphviz diagram to visually demonstrate the workflow. A references section is in preparation. I'll review all requirements upon completion.

Analyzing Phenol Synthesis Data

I've been immersed in the intricacies of phenol synthesis, focusing heavily on the cumene process, and have begun charting the common impurities. I've also found results related to purification strategies like distillation and crystallization, and analytical techniques. I am now exploring the efficiency of these.

Deepening Mechanistic Understanding

I've expanded my focus from basic purification and analytical methods to the formation mechanisms of regioisomeric impurities in phenol synthesis. My goal is to grasp the causality behind experimental choices, so I'm now targeting searches toward side reactions and mechanistic pathways, essential for an in-depth guide.

Analyzing Impurity Formation

I've made headway in understanding the formation of cresols as regioisomeric impurities in phenol synthesis. Specifically, I've compiled details on the cumene process, which is a major area of concern. I'm now exploring the application of various analytical and purification methods to target the control of these impurities. The gathered data is growing in breadth and depth.

Compiling Analytical Methods

I've gathered extensive data on cresols and other regioisomeric impurities in phenol synthesis, covering the cumene process and alternative routes. I've compiled information on analytical techniques like GC and HPLC and purification approaches such as distillation and crystallization. This is sufficient to proceed with structuring the requested technical support guide, creating diagrams and reference lists.

optimizing reaction conditions for 3-(4-Fluoro-3-methoxyphenyl)phenol

Initiating Data Collection

I'm starting with broad Google searches to collect data on synthesizing and optimizing reaction conditions for 3-(4-Fluoro-3-methoxyphenyl)phenol. I'm focusing on synthetic routes like Suzuki coupling and exploring relevant literature. The goal is to establish a solid foundation of current knowledge.

Analyzing Search Results

I'm now analyzing the Google search results, identifying crucial experimental parameters frequently optimized in the synthesis. I'm taking notes on catalysts, ligands, bases, solvents, temperature, and reaction time, and I'm looking for troubleshooting tips. I am structuring the content as a Q&A for a technical support center, flowing from general to specific.

Planning Content Structure

I'm now outlining the structure of the technical support content, moving towards a question-and-answer format to facilitate understanding. I will move from general questions to more specific troubleshooting scenarios. I also plan to draft detailed answers, incorporating chemical principles and providing optimization protocols.

Considering Reaction Strategies

Okay, I'm focusing on the synthesis of this compound. My initial thought is to explore a palladium-catalyzed cross-coupling reaction, specifically a Suzuki-Miyaura coupling, given it's a biaryl compound. I'm starting to visualize the key reactants and potential routes.

Developing Support Guide Structure

I've decided to structure the guide as a series of frequently asked questions to help optimize the Suzuki-Miyaura coupling. The core is the FAQ section. I've outlined an introduction covering the compound's importance, and the challenges. I've planned to present two potential Suzuki-Miyaura routes, detailing the advantages and disadvantages of each based on their respective disconnection points: 4-fluoro-3-methoxyphenyl and 3-hydroxyphenyl.

Outlining Detailed Protocols

My focus is now on crafting the structure for the technical support guide. I'm expanding on the FAQs, especially those related to common issues. Detailed protocols, including typical Suzuki-Miyaura reactions, are outlined. I'm preparing comprehensive data tables for catalysts, ligands, bases, and solvents. Finally, I'll incorporate visualizations, such as a catalytic cycle diagram and a troubleshooting workflow diagram, to enhance the guide's usability.

Structuring the Guide Content

My current focus is on organizing the technical guide's content into distinct sections for optimal usability. I've broken down the introduction, reaction scheme, and FAQs, providing a solid foundation. Now, I'm fleshing out the specific content for each FAQ, particularly the questions on catalyst selection and route preference. I'm also planning the detailed protocol and data tables.

Developing Guide Structure

I am now structuring the guide to cover the compound's importance and synthetic hurdles, particularly for Suzuki-Miyaura reactions. I'll include two routes, one featuring a 4-fluoro-3-methoxyphenyl disconnection, and the other, 3-hydroxyphenyl. I'll describe the benefits and drawbacks of each approach to inform users.

Developing Guide Structure

I am now structuring the guide to cover the compound's importance and synthetic hurdles, particularly for Suzuki-Miyaura reactions. I'll include two routes, one featuring a 4-fluoro-3-methoxyphenyl disconnection, and the other, 3-hydroxyphenyl. I'll describe the benefits and drawbacks of each approach to inform users.

I am now focusing on the introduction of the technical guide, emphasizing the importance of this compound and common synthetic difficulties. I'm prioritizing the Suzuki-Miyaura cross-coupling. I'm finalizing the layout of a general reaction scheme. I'm exploring Route A (4-Fluoro-3-methoxyphenyl)boronic acid plus 3-bromophenol and Route B (3-(benzyloxy)phenylboronic acid plus 1-bromo-4-fluoro-3-methoxybenzene. I'm looking at pros and cons. I am now creating an FAQ section. I'll categorize them by reaction components & setup, common issues, and optimization. I'm preparing a step-by-step protocol for the Suzuki-Miyaura. Finally, tables for catalysts, ligands, bases, and solvents are needed.

Refining FAQ Section

I'm now deep into the FAQ section, categorizing questions on reaction components, common issues, and optimization strategies. I'm focusing on providing practical answers, linking to research. I am also working on the data tables and the visualizations. I'm preparing a step-by-step protocol for the Suzuki-Miyaura reaction for use as a starting point.

Finalizing Protocol and Tables

I'm now completing the step-by-step experimental protocol for the Suzuki-Miyaura reaction, and populating those critical data tables for catalysts, ligands, bases, and solvents. These tables should provide a solid reference for researchers. I'm focusing on the guide's visual clarity, as well as the step-by-step protocol.

preventing polyalkylation side reactions with 3-(4-Fluoro-3-methoxyphenyl)phenol

Guide to Preventing Polyalkylation Side Reactions in Electrophilic Alkylation

Welcome to the technical support guide for 3-(4-Fluoro-3-methoxyphenyl)phenol. This document is designed for researchers, chemists, and drug development professionals who are utilizing this molecule in alkylation reactions. As Senior Application Scientists, we understand the challenges of achieving high selectivity. This guide provides in-depth, field-tested insights and protocols to help you prevent common polyalkylation side reactions and maximize the yield of your desired mono-alkylated product.

Understanding the Core Problem: Why Does Polyalkylation Occur?

This compound is a highly activated aromatic system. The phenol's hydroxyl (-OH) group and the methoxy (-OCH₃) group are strong ortho-, para-directing activators for electrophilic aromatic substitution. Once the first alkyl group is added to the phenolic ring, the ring often becomes even more activated, making it more susceptible to a second or even third alkylation than the starting material itself. This phenomenon, known as polyalkylation, is a common challenge in Friedel-Crafts reactions and can lead to complex product mixtures and low yields of the target molecule.

The key to preventing this is to control the reaction conditions to favor the kinetics of mono-alkylation while disfavoring the subsequent additions.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of di- and tri-alkylated products. What is the primary cause?

This is the classic sign of an over-activated system or reaction conditions that are too harsh. The hydroxyl and methoxy groups strongly activate the phenolic ring, making the initial mono-alkylated product highly reactive. Key factors include:

-

Lewis Acid Strength and Stoichiometry: Strong Lewis acids (e.g., AlCl₃) can lead to high concentrations of the electrophile, driving multiple additions. Using an excess of the Lewis acid can exacerbate this issue.

-

Temperature: Higher temperatures increase reaction rates indiscriminately, promoting further alkylation of the already activated product.

-

Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed will inevitably lead to the formation of poly-alkylated species.

Q2: How can I strategically control the reaction to favor mono-alkylation?

Controlling selectivity requires a multi-faceted approach that manipulates steric and electronic factors.

-

Choice of Lewis Acid: Switch to a milder or bulkier Lewis acid. While AlCl₃ is common, it is often too reactive. Alternatives like FeCl₃, ZnCl₂, or BF₃·OEt₂ can offer better control. Bulky Lewis acids can form complexes with the phenolic oxygen, creating steric hindrance that directs the incoming electrophile to less hindered positions and can disfavor a second addition.

-

Stoichiometry Control: Use the alkylating agent as the limiting reagent. A slight excess of the phenol (e.g., 1.1 to 1.5 equivalents) ensures the electrophile is more likely to encounter an unreacted starting molecule rather than a mono-alkylated one.

-

Temperature Management: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Starting at 0°C or even -20°C and slowly warming is a standard technique to maintain control.

-

Slow Addition: Add the alkylating agent dropwise to the mixture of the phenol and Lewis acid over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring the more statistically probable reaction with the abundant starting material.

Q3: Should I be concerned about O-alkylation versus C-alkylation? How do I favor C-alkylation?

Yes, O-alkylation (ether formation) is a competing side reaction. The phenoxide ion, which can form under basic conditions, is highly nucleophilic at the oxygen atom. However, under the acidic conditions of a Friedel-Crafts reaction, the hydroxyl group is protonated or complexed with the Lewis acid, which deactivates the oxygen. This strongly favors C-alkylation.

To ensure C-alkylation:

-

Use a Protic or Lewis Acidic Medium: This is inherent to the Friedel-Crafts reaction. The acid ensures the oxygen's lone pairs are occupied, making the aromatic ring the primary nucleophile.

-

Avoid Basic Conditions: Do not add any base to the reaction, as this will generate the phenoxide and lead to rapid O-alkylation.

Visualizing the Reaction Pathway

The diagram below illustrates the desired mono-alkylation pathway versus the undesired poly-alkylation side reaction. Controlling the concentration of the electrophile ([R⁺]) is key to stopping the reaction at the desired product.

work-up procedure refinement for phenol derivatives

Initiating Data Collection

I've initiated comprehensive Google searches to collect authoritative data on phenol derivative work-up procedures. I'm focusing on identifying common challenges, troubleshooting techniques, and established protocols. Next, I plan to analyze the search results to develop an initial understanding.

Analyzing Search Results

I'm now analyzing the search results, aiming to pinpoint recurring problems and corresponding solutions, emphasizing the chemical principles. I'm prioritizing reputable sources like journals and engineering guides to ensure the data's credibility. I'm focusing on creating clear, question-and-answer formatted troubleshooting guidance.

Commencing Data Gathering

I'm now starting my Google searches, focusing on authoritative sources for phenol derivative work-up procedures. I'm prioritizing finding established protocols, common challenges, and troubleshooting techniques. I will be looking for solutions to issues, and ensuring scientific accuracy.

Technical Support Center: Achieving Pharmaceutical-Grade Purity of 3-(4-Fluoro-3-methoxyphenyl)phenol

Welcome to the technical support center for the purification of 3-(4-Fluoro-3-methoxyphenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the purification of this key pharmaceutical intermediate. Our approach is rooted in fundamental scientific principles and extensive field experience to empower you to achieve the highest standards of purity required for pharmaceutical applications.

Section 1: Understanding the Molecule and Purity Requirements

This compound is a biphenyl derivative with a phenolic hydroxyl group, making it susceptible to specific types of impurities and degradation pathways. Achieving pharmaceutical-grade purity necessitates a thorough understanding of the potential impurities and the analytical methods to detect and quantify them.

Frequently Asked Questions (FAQs)

Q1: What are the typical purity requirements for a pharmaceutical intermediate like this compound?

A1: The purity requirements are dictated by regulatory bodies such as the FDA and are outlined in the International Council for Harmonisation (ICH) guidelines. Specifically, ICH Q3A(R2) provides guidance on impurities in new drug substances. Key thresholds to consider are:

-

Reporting Threshold: The level at which an impurity must be reported. For drug substances with a maximum daily dose of ≤ 2 g/day , this is typically ≥0.05%.

-

Identification Threshold: The level at which the structure of an impurity must be determined. This is generally ≥0.10% for a maximum daily dose of ≤ 2 g/day .

-

Qualification Threshold: The level at which an impurity must be assessed for its biological safety. This is typically ≥0.15% or 1.0 mg per day intake, whichever is lower, for a maximum daily dose of ≤ 2 g/day .

It is crucial to consult the specific guidelines and consider the final drug product's dosage and route of administration.

Q2: What are the likely sources of impurities in the synthesis of this compound?

A2: The most common synthetic route to this class of biphenyls is the Suzuki-Miyaura cross-coupling reaction. Impurities can arise from various sources, including unreacted starting materials, byproducts of the reaction, and residual catalysts.

| Impurity Source | Potential Impurities | Reason for Formation |

| Starting Materials | 3-Methoxyphenylboronic acid, 1-Bromo-4-fluoro-3-methoxybenzene, Phenol | Incomplete reaction or improper stoichiometry. |

| Homocoupling | 3,3'-Dimethoxybiphenyl, 4,4'-Difluoro-3,3'-dimethoxybiphenyl | Unwanted side reaction of the boronic acid or aryl halide with themselves. |

| Catalyst Residues | Palladium, Nickel | Incomplete removal of the transition metal catalyst used in the coupling reaction. |

| Solvent Residues | Toluene, Tetrahydrofuran (THF), etc. | Incomplete removal of solvents used in the reaction or purification steps. |

| Degradation Products | Oxidation products (e.g., quinones) | Phenolic compounds are susceptible to oxidation, especially in the presence of air, light, or residual metals. |

Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is a powerful and cost-effective technique for purifying solid compounds. However, selecting the right solvent system and optimizing the process are critical for success.

Q3: My recrystallization of this compound resulted in a low yield. What are the likely causes and how can I improve it?

A3: Low yield in recrystallization can stem from several factors. A systematic approach is necessary to identify and address the root cause.

Troubleshooting Low Recrystallization Yield

| Potential Cause | Explanation | Recommended Action |

| Suboptimal Solvent Choice | The compound may be too soluble in the chosen solvent at room temperature, leading to significant loss in the mother liquor. | Screen a variety of solvents with differing polarities. Good solvent candidates will show high solubility at elevated temperatures and low solubility at room temperature. Consider solvent mixtures like ethanol/water or toluene/heptane. |

| Excessive Solvent Usage | Using too much solvent will keep more of the product dissolved even after cooling. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |

| Premature Crystallization | Crystals forming during hot filtration will be lost. | Ensure the filtration apparatus is pre-heated. Use a fluted filter paper for faster filtration. |

| Cooling Rate Too Fast | Rapid cooling can trap impurities within the crystal lattice and lead to smaller, harder-to-filter crystals. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |

Experimental Protocol: Solvent Screening for Recrystallization

-

Place approximately 10-20 mg of your crude this compound into several small test tubes.

-

Add a few drops of a different solvent to each test tube at room temperature. Observe the solubility. A good solvent will not dissolve the compound at this stage.

-

Heat the test tubes that showed poor solubility at room temperature. A good solvent will dissolve the compound completely upon heating.

-

Allow the solutions that dissolved upon heating to cool to room temperature and then in an ice bath. Observe for crystal formation.

-

Evaluate the quantity and quality of the crystals formed to select the optimal solvent or solvent system.

Q4: I am observing an oiling out phenomenon during the recrystallization of this compound. How can I prevent this?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often because the boiling point of the solvent is higher than the melting point of the solute, or due to the presence of impurities that depress the melting point.

Strategies to Prevent Oiling Out

-

Increase the amount of solvent: This can keep the compound dissolved at a lower temperature.

-

Use a lower-boiling solvent or solvent mixture: This ensures the solution temperature does not exceed the melting point of your compound.

-

Slower cooling: Allow the solution to cool very slowly, especially around the saturation point.

-

Seed the solution: Introduce a small crystal of the pure compound to induce crystallization before it oils out.

Section 3: Troubleshooting Chromatographic Purification

Column chromatography is a highly effective method for separating complex mixtures and isolating pure compounds.

Q5: I am having difficulty separating this compound from a closely related impurity using silica gel chromatography. What can I do?

A5: Co-elution of impurities is a common challenge. The following workflow can help you optimize your separation.

Caption: Workflow for optimizing chromatographic separation.

Detailed Steps for Optimization:

-

Optimize the Solvent System: Small changes in the polarity of the mobile phase can significantly impact resolution. Systematically vary the ratio of your solvents (e.g., hexane and ethyl acetate) and analyze the separation by Thin Layer Chromatography (TLC) before running a column.

-

Implement Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to better separate compounds with similar retention factors.

-

Consider Alternative Sorbents: If silica gel is not providing adequate separation, consider other stationary phases. For a moderately polar compound like this compound, alumina (neutral or basic) could be an option. For more challenging separations, reverse-phase chromatography (e.g., C18 silica) might be necessary.

Section 4: Analytical Methods for Purity Assessment

Accurate and precise analytical methods are essential for determining the purity of your final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.

Q6: I need to develop an HPLC method to assess the purity of this compound. What are the key parameters to consider?

A6: A well-developed HPLC method should be able to separate the main compound from all potential impurities and degradation products.

Key HPLC Method Development Parameters

| Parameter | Considerations | Starting Point Recommendation |

| Column | A C18 column is a good starting point for moderately polar aromatic compounds. | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | A mixture of a buffered aqueous phase and an organic solvent (e.g., acetonitrile or methanol) is common for reverse-phase HPLC. | A: 0.1% Formic acid in Water, B: Acetonitrile. Start with a gradient from 30% B to 90% B over 20 minutes. |

| Detection | UV detection is suitable for aromatic compounds. The wavelength should be chosen at the λmax of the analyte for maximum sensitivity. | Diode Array Detector (DAD) to monitor multiple wavelengths. Start with 254 nm and 280 nm. |

| Flow Rate | A typical analytical flow rate is 1.0 mL/min. | 1.0 mL/min |

| Column Temperature | Maintaining a constant column temperature (e.g., 30 °C) improves reproducibility. | 30 °C |

Q7: How can I identify unknown impurities detected by HPLC?

A7: Identifying unknown impurities is a critical step in ensuring the safety and quality of your pharmaceutical intermediate.

Caption: Decision tree for unknown impurity identification.

Forced Degradation Studies

To proactively identify potential degradation products, forced degradation (or stress testing) studies are invaluable. These studies involve subjecting the compound to harsh conditions to accelerate its decomposition.

Typical Forced Degradation Conditions

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 80 °C for 48 hours.

-

Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light.

By analyzing the degradation products, you can develop a stability-indicating analytical method that can separate these impurities from the parent compound.

Section 5: References

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Eurofins. (n.d.). Off-flavor and Odor Investigations Employing Solid Phase Micro-extraction and Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. (n.d.). ResearchGate. Retrieved from [Link]

-

JEOL. (n.d.). GC-TOFMS Application: Material Evaluation using msFineAnalysis Ver. 3. Retrieved from [Link]

-

Journal of Chromatography A. (2025). Optimized fast gas chromatography coupled with proton-transfer-reaction time-of-flight mass spectrometry for the selective near.

-

Lehmann, A., et al. (n.d.). Crystal structure of (3S,4R)-4-fluoro-3-(4-methoxyphenyl)-1-oxo-2-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid. National Institutes of Health. Retrieved from [Link]

-

ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). European Medicines Agency. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Fluoro-4-methoxyphenol. Retrieved from [Link]

-

Nagayoshi, et al. (n.d.). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-methoxyphenol. Retrieved from [Link]

-

RSSL. (n.d.). Forced Degradation Studies of Biopharmaceuticals. Retrieved from [Link]

-

SCIRP. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2026). The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides.

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

U.S. Patent EP0004447A2. (n.d.). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Retrieved from

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

Technical Support Center: Analytical Method Refinement for Complex Phenol Mixtures

Answering in Chinese (Simplified) is not supported. I will now switch to English.

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the analytical method refinement of complex phenol mixtures. This resource, developed by senior application scientists, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of these diverse and often challenging compounds. Our goal is to equip you with the expertise and validated protocols necessary to ensure the accuracy, reproducibility, and robustness of your analytical methods.

Table of Contents

-

Frequently Asked Questions (FAQs)

-

What are the primary challenges in analyzing complex phenol mixtures?

-

How do I choose the optimal stationary phase for my HPLC separation of phenols?

-

What are the best practices for sample preparation to minimize phenol degradation?

-

My peak shapes are poor (tailing or fronting). What are the likely causes and solutions?

-

How can I improve the resolution of co-eluting phenolic compounds?

-

-

Troubleshooting Guides

-

Guide 1: Diagnosing and Resolving Poor Peak Shape in HPLC Analysis of Phenols

-

Guide 2: Enhancing Resolution of Co-eluting Phenolic Compounds

-

Guide 3: Addressing Low UV Sensitivity and Baseline Noise

-

-

Experimental Protocols

-

Protocol 1: General Purpose Reversed-Phase HPLC Method for Phenolic Compound Screening

-

-

References

Frequently Asked Questions (FAQs)

What are the primary challenges in analyzing complex phenol mixtures?

The analysis of complex phenol mixtures presents several key challenges:

-

Structural Diversity: Phenolic compounds encompass a vast range of structures, from simple phenols to complex polyphenols, leading to wide variations in polarity, acidity, and chromatographic behavior.

-

Co-elution: Due to structural similarities, many phenolic compounds have close retention times, making their separation and individual quantification difficult.

-

Matrix Effects: Samples, especially from natural products or biological matrices, contain numerous interfering compounds that can co-elute with the analytes, suppress detector signals, or contaminate the analytical column.

-

Instability: Many phenols are susceptible to oxidation, degradation by light, or changes in pH, which can lead to inaccurate quantification and the appearance of artifact peaks.

-

Low Concentration: Target phenolic compounds may be present at very low concentrations, requiring highly sensitive and selective analytical methods.

How do I choose the optimal stationary phase for my HPLC separation of phenols?

The choice of stationary phase is critical for achieving good separation. Here's a breakdown of common choices:

-

C18 (ODS): This is the most common and versatile stationary phase for reversed-phase HPLC of phenols. It separates compounds based on their hydrophobicity. However, highly polar phenols may have insufficient retention.

-

C8: A less hydrophobic alternative to C18, offering shorter retention times, which can be advantageous for analyzing complex mixtures containing both polar and non-polar phenols.

-

Phenyl-Hexyl: This stationary phase provides alternative selectivity through π-π interactions with the aromatic rings of phenolic compounds, which can be beneficial for separating isomers or structurally similar phenols that are difficult to resolve on C18 columns.

-

Pentafluorophenyl (PFP): Offers a unique selectivity due to a combination of hydrophobic, π-π, and dipole-dipole interactions, making it particularly effective for separating halogenated or positional isomers of phenols.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar phenolic compounds that are poorly retained in reversed-phase, HILIC can be a valuable alternative.

What are the best practices for sample preparation to minimize phenol degradation?

To ensure the integrity of your phenolic samples, consider the following:

-

Control pH: Maintain a slightly acidic pH (around 3-4) to keep phenolic compounds in their protonated form, which enhances their stability and retention in reversed-phase chromatography.

-

Use Antioxidants: For samples prone to oxidation, consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) during extraction and storage.

-

Protect from Light: Store samples in amber vials or protect them from direct light to prevent photodegradation.

-

Low-Temperature Storage: Store extracts at low temperatures (-20°C or -80°C) to slow down degradation processes.

-

Solid-Phase Extraction (SPE): Utilize SPE to clean up complex matrices, remove interferences, and concentrate your target analytes.

My peak shapes are poor (tailing or fronting). What are the likely causes and solutions?

Poor peak shape is a common issue. Refer to the detailed troubleshooting guide below for a comprehensive workflow. The primary causes include:

-

Peak Tailing: Often caused by secondary interactions between acidic phenolic hydroxyl groups and active sites on the silica support of the stationary phase.

-

Peak Fronting: Typically indicates column overload or a problem with the sample solvent.

How can I improve the resolution of co-eluting phenolic compounds?

Improving resolution is a multi-faceted process. Our detailed guide below provides a step-by-step approach. Key strategies include:

-

Optimize Mobile Phase Composition: Adjust the organic modifier concentration, gradient slope, and pH.

-

Change Stationary Phase: As discussed above, a different stationary phase can offer the necessary selectivity.

-

Adjust Temperature: Lowering the temperature can sometimes improve resolution, although it will increase analysis time.

-

Decrease Flow Rate: A lower flow rate can enhance separation efficiency.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Poor Peak Shape in HPLC Analysis of Phenols

Poor peak shape can significantly impact the accuracy of integration and quantification. This guide provides a systematic approach to troubleshooting this issue.

DOT Diagram: Troubleshooting Poor Peak Shape

Caption: A logical workflow for diagnosing and resolving poor peak shape in HPLC.

Step-by-Step Troubleshooting for Peak Tailing:

-

Evaluate Mobile Phase pH: The free silanol groups on the silica backbone of the stationary phase can interact with the acidic hydroxyl groups of phenols, causing peak tailing. Lowering the mobile phase pH (e.g., to 2.5-3.5 with formic acid or phosphoric acid) will suppress the ionization of both the silanols and the phenols, minimizing these secondary interactions.

-

Assess Column Health:

-

Contamination: If the column is contaminated with strongly retained matrix components, it can lead to active sites. Flush the column with a strong solvent wash sequence (e.g., water, methanol, acetonitrile, isopropanol).

-

Column Age: Over time, the stationary phase can degrade. If the peak shape does not improve with pH adjustment or flushing, consider replacing the column.

-

-

Consider a Different Column: Modern HPLC columns often feature "end-capping," where the residual silanol groups are chemically deactivated. If you are using an older column, switching to a fully end-capped column can significantly improve peak shape for phenolic compounds.

Step-by-Step Troubleshooting for Peak Fronting:

-

Check for Column Overload: Inject a series of decreasing concentrations of your sample. If the peak shape improves with dilution, you are likely overloading the column.

-

Evaluate Sample Solvent: The sample solvent should be weaker than or equal in strength to the initial mobile phase. If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase starts at 10% acetonitrile), it will cause the analyte band to spread before it reaches the column, resulting in peak fronting. Re-dissolve your sample in the initial mobile phase conditions.

Guide 2: Enhancing Resolution of Co-eluting Phenolic Compounds

Achieving baseline separation of structurally similar phenols is crucial for accurate quantification.

DOT Diagram: Resolution Enhancement Strategy

Caption: A systematic approach to improving the resolution of co-eluting peaks.

Detailed Strategies for Improving Resolution:

-

Gradient Optimization:

-

Shallow Gradient: For a complex mixture, a shallow gradient (e.g., a smaller % change in organic solvent per minute) will provide more time for compounds to separate on the column.

-

Isocratic Hold: If the co-eluting peaks are in a specific region of the chromatogram, you can introduce an isocratic hold at a mobile phase composition just before their elution to improve their separation.

-

-

Mobile Phase pH Adjustment: Small changes in pH can alter the ionization state of phenolic compounds, which in turn affects their hydrophobicity and retention time. A systematic evaluation of pH (e.g., from 2.5 to 4.0 in 0.2 unit increments) can reveal an optimal pH for separation.

-

Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.

-

Explore Alternative Stationary Phases: If the above strategies fail, the co-eluting compounds may not be separable on a C18 column. As mentioned in the FAQs, a Phenyl-Hexyl or PFP column can provide the alternative selectivity needed for resolution.

Guide 3: Addressing Low UV Sensitivity and Baseline Noise

Low sensitivity and high baseline noise can compromise the limit of detection (LOD) and limit of quantification (LOQ).

Common Causes and Solutions

| Issue | Potential Cause | Recommended Solution |

| Low UV Signal | Wavelength is not at the absorbance maximum (λmax) of the analyte. | Determine the λmax of your target phenols using a UV-Vis spectrophotometer or a diode array detector (DAD). |

| Low analyte concentration. | Use a more concentrated sample or a more sensitive detector (e.g., mass spectrometry). | |

| High Baseline Noise | Mobile phase is not properly degassed. | Degas the mobile phase using an inline degasser, sonication, or helium sparging. |

| Contaminated mobile phase or HPLC system. | Use high-purity solvents and flush the system thoroughly. | |

| Detector lamp is failing. | Check the lamp energy and replace if necessary. |

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for Phenolic Compound Screening

This protocol provides a starting point for the analysis of a wide range of phenolic compounds. It should be optimized for your specific application.

Instrumentation and Columns:

-

HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a diode array detector (DAD).

-

Column: A high-quality C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Reagents:

-

Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)

-

Sample Solvent: 50:50 Methanol:Water

Chromatographic Conditions:

| Parameter | Value |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5-10 µL |

| Detection Wavelength | 280 nm (for general phenols), with additional monitoring at 320 nm (for hydroxycinnamic acids) and 360 nm (for flavonols). |

| Gradient Program | 0-5 min, 5% B; 5-35 min, 5-60% B; 35-40 min, 60-95% B; 40-45 min, 95% B; 45-46 min, 95-5% B; 46-55 min, 5% B. |

References

-

Phenolic Compounds in Food: Characterization and Analysis. Journal of Agricultural and Food Chemistry. [Link]

-

A Review of Modern HPLC Stationary Phases for the Separation of Food Phenolics. Molecules. [Link]

-

Solid-Phase Extraction for the Determination of Phenolic Compounds in Food. Journal of Chromatography A. [Link]

-

The role of pH in reversed-phase high-performance liquid chromatography. LCGC North America. [Link]

Validation & Comparative

comparative analysis of 3-(4-Fluoro-3-methoxyphenyl)phenol analogs

Initiating Comprehensive Search